molecular formula C10H8N2O2 B6298550 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid CAS No. 2135331-49-4

1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6298550
CAS No.: 2135331-49-4
M. Wt: 188.18 g/mol
InChI Key: JGTJBYSKUOQGKU-UHFFFAOYSA-N
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Description

1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxylic acid group and a cyanopyridine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield a corresponding ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxamide: This compound has a similar structure but contains an amide group instead of a carboxylic acid group.

    1-(5-Cyanopyridin-2-yl)cyclopropane-1-carboxylate: This compound contains an ester group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific functional groups and their reactivity, which make it suitable for various applications in research and industry .

Properties

IUPAC Name

1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-5-7-1-2-8(12-6-7)10(3-4-10)9(13)14/h1-2,6H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTJBYSKUOQGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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